
2,3,3',4,4'-Pentachloro-5-methoxy-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,3’,4,4’-Pentachloro-5-methoxy-1,1’-biphenyl is a chlorinated biphenyl compound with the molecular formula C12H5Cl5O. It is a member of the polychlorinated biphenyl (PCB) family, which consists of biphenyl molecules with various degrees of chlorination. These compounds are known for their chemical stability and resistance to degradation, making them useful in various industrial applications but also raising environmental and health concerns due to their persistence and toxicity.
Métodos De Preparación
The synthesis of 2,3,3’,4,4’-Pentachloro-5-methoxy-1,1’-biphenyl typically involves the chlorination of biphenyl compounds under controlled conditions. One common method is the direct chlorination of 5-methoxy-1,1’-biphenyl using chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out at elevated temperatures to ensure complete chlorination at the desired positions on the biphenyl ring.
Industrial production methods may involve more advanced techniques such as catalytic chlorination in a continuous flow reactor, which allows for better control over reaction conditions and higher yields. The use of solvents like carbon tetrachloride or dichloromethane can also aid in the chlorination process by dissolving the biphenyl substrate and facilitating the reaction.
Análisis De Reacciones Químicas
2,3,3’,4,4’-Pentachloro-5-methoxy-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of chlorinated benzoic acids or quinones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the dechlorination of the biphenyl ring and the formation of less chlorinated biphenyls or biphenyl alcohols.
Substitution: Nucleophilic substitution reactions can occur with nucleophiles such as hydroxide ions or amines, leading to the replacement of chlorine atoms with other functional groups like hydroxyl or amino groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields chlorinated benzoic acids, while reduction with lithium aluminum hydride produces biphenyl alcohols.
Aplicaciones Científicas De Investigación
2,3,3’,4,4’-Pentachloro-5-methoxy-1,1’-biphenyl has several scientific research applications:
Chemistry: It is used as a model compound in studies of polychlorinated biphenyls (PCBs) to understand their chemical behavior, environmental fate, and degradation pathways.
Biology: Researchers study its effects on biological systems, including its bioaccumulation in organisms and its impact on enzyme activity and gene expression.
Medicine: The compound is investigated for its potential toxicological effects, including its role as an endocrine disruptor and its carcinogenic properties.
Industry: It is used in the development of materials with specific chemical and physical properties, such as flame retardants and plasticizers.
Mecanismo De Acción
The mechanism of action of 2,3,3’,4,4’-Pentachloro-5-methoxy-1,1’-biphenyl involves its interaction with cellular components and molecular targets. It can bind to the aryl hydrocarbon receptor (AhR), a transcription factor that regulates the expression of genes involved in xenobiotic metabolism. Upon binding to AhR, the compound activates the receptor, leading to the induction of cytochrome P450 enzymes that metabolize xenobiotics.
Additionally, the compound can disrupt endocrine signaling by mimicking or antagonizing the action of natural hormones. This can lead to altered hormone levels and disrupted physiological processes, contributing to its toxic effects.
Comparación Con Compuestos Similares
2,3,3’,4,4’-Pentachloro-5-methoxy-1,1’-biphenyl can be compared with other similar compounds in the PCB family, such as:
2,3’,4,4’,5-Pentachloro-1,1’-biphenyl (PCB 118): Similar in structure but lacks the methoxy group, making it less polar and potentially less reactive in certain chemical reactions.
2,2’,3,3’,4-Pentachloro-1,1’-biphenyl (PCB 82): Differently chlorinated, leading to variations in its chemical and biological properties.
3,3’,4,4’,5-Pentachloro-1,1’-biphenyl (PCB 126): Known for its high toxicity and strong binding affinity to the AhR, making it one of the most toxic PCBs.
The uniqueness of 2,3,3’,4,4’-Pentachloro-5-methoxy-1,1’-biphenyl lies in its methoxy group, which can influence its chemical reactivity and interactions with biological systems.
Propiedades
Número CAS |
169295-09-4 |
|---|---|
Fórmula molecular |
C13H7Cl5O |
Peso molecular |
356.5 g/mol |
Nombre IUPAC |
2,3,4-trichloro-1-(3,4-dichlorophenyl)-5-methoxybenzene |
InChI |
InChI=1S/C13H7Cl5O/c1-19-10-5-7(11(16)13(18)12(10)17)6-2-3-8(14)9(15)4-6/h2-5H,1H3 |
Clave InChI |
CMHGDJBKZDDXHM-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=C(C(=C1)C2=CC(=C(C=C2)Cl)Cl)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



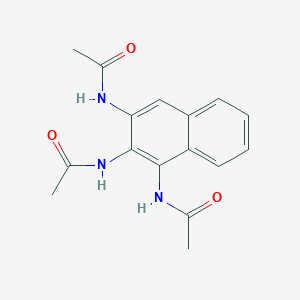
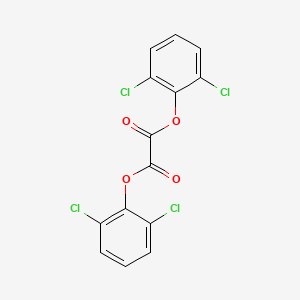
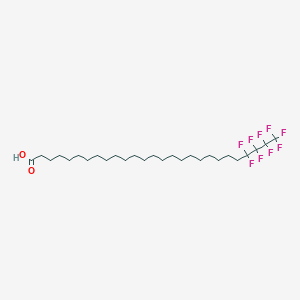



![9H-Indeno[1,2-d]pyridazin-9-one, 1-azido-4-phenyl-](/img/structure/B15164701.png)
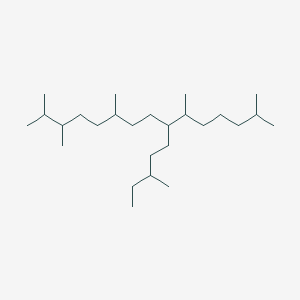

![[4-(Hexadecyloxy)phenyl]methanethiol](/img/structure/B15164716.png)
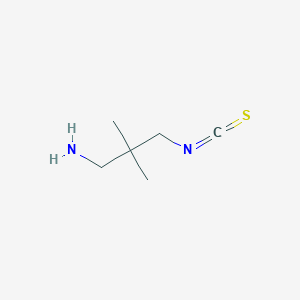
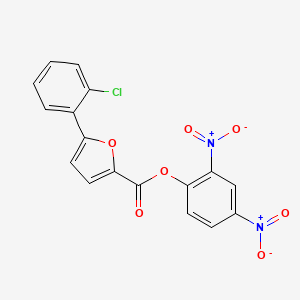
![N-{(2Z,4E)-1-[(3-Methylphenyl)amino]-1-oxo-2,4-hexadien-2-yl}benzamide](/img/structure/B15164739.png)
